2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Overview
Description
“2-(4-Fluorophenyl)thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C10H6FNOS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)thiazole-5-carbaldehyde” consists of a thiazole ring attached to a fluorophenyl group and a carbaldehyde group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Scientific Research Applications
Antinociceptive and Anti-inflammatory Activity
Thiazole derivatives have been used in the synthesis of compounds with potential antinociceptive (pain-relieving) and anti-inflammatory activities. These properties are significant for developing new medications to treat pain and inflammation-related conditions .
Antimicrobial Agents
Thiazoles are known for their antimicrobial properties. They can be used to create compounds that act against various microorganisms, which is crucial in the fight against infectious diseases .
Anticancer Agents
Some thiazole compounds have been identified to have anticancer properties. They are used in synthesizing agents that can inhibit the growth of cancer cells, offering a pathway for new cancer treatments .
Antibacterial Therapeutics
Specific thiazole-based compounds have shown promising results as antibacterial therapeutics agents, particularly against E. coli. This application is vital in developing new antibiotics .
Antioxidant Agents
Thiazole derivatives can also serve as antioxidant agents. They help in preventing oxidative stress, which is linked to various chronic diseases .
Synthesis of Substituted Pyrazolines
Thiazoles are used in synthesizing substituted pyrazolines, which have applications ranging from antidepressants to being present in vitamins and pigments found in plants and animals .
Safety And Hazards
properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMAURQPBMLMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)thiazole-5-carbaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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